REACTION_SMILES
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[C:27](#[N:28])[CH2:29][O:30][S:31]([c:32]1[cH:33][cH:34][c:35]([CH3:36])[cH:37][cH:38]1)(=[O:39])=[O:40].[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH3:14][C:15]([CH3:16])([O-:17])[CH3:18].[I:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([CH:9]([CH3:10])[CH3:11])[c:6]([OH:8])[cH:7]1.[K+:19].[O-:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[I:1][c:2]1[c:3]([O:12][CH3:13])[cH:4][c:5]([CH:9]([CH3:10])[CH3:11])[c:6]([O:8][CH2:29][C:27]#[N:28])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)OCC#N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C(C)C)c(O)cc1I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-]c1ccccc1
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Name
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Type
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product
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Smiles
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COc1cc(C(C)C)c(OCC#N)cc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |